![molecular formula C8H12Br2N2O2 B14731116 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone CAS No. 6302-66-5](/img/structure/B14731116.png)
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of brominated piperazine derivatives. This compound is characterized by the presence of two bromine atoms and a piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone typically involves the bromination of piperazine derivatives. One common method includes the reaction of piperazine with bromoacetyl bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone involves its interaction with biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it useful in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
- 2-Bromo-1-(1-Boc-piperidin-4-yl)ethanone
- 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide
Uniqueness
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical syntheses.
Eigenschaften
CAS-Nummer |
6302-66-5 |
|---|---|
Molekularformel |
C8H12Br2N2O2 |
Molekulargewicht |
328.00 g/mol |
IUPAC-Name |
2-bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H12Br2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
InChI-Schlüssel |
DHZOUIWDQCNEFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CBr)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
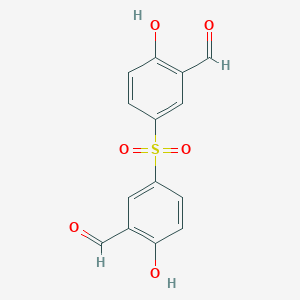
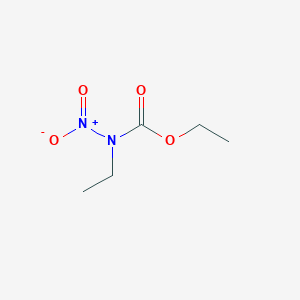
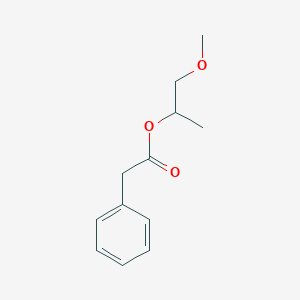
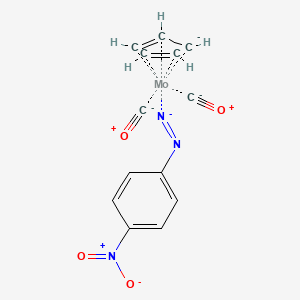
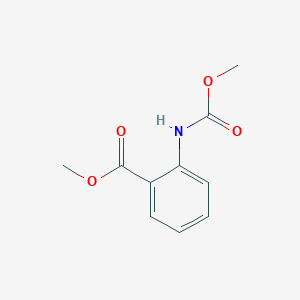
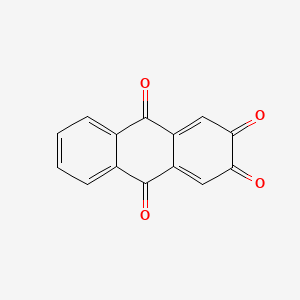
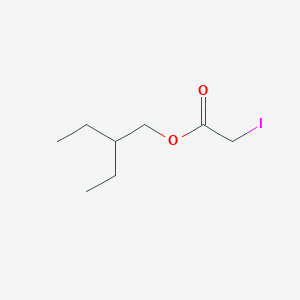

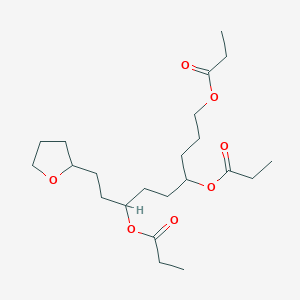
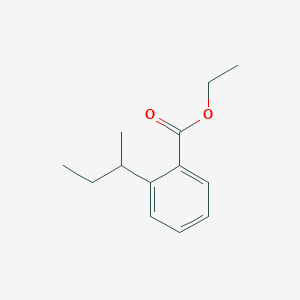

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
